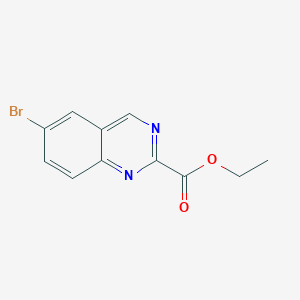
Ethyl6-bromoquinazoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromoquinazoline-2-carboxylate is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromoquinazoline-2-carboxylate typically involves the reaction of 6-bromoanthranilic acid with ethyl chloroformate in the presence of a base. This reaction forms the ethyl ester of 6-bromoquinazoline-2-carboxylic acid. The process can be optimized using various catalysts and solvents to improve yield and purity .
Industrial Production Methods: Industrial production methods for ethyl 6-bromoquinazoline-2-carboxylate often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is crucial to ensure high yield and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-bromoquinazoline-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The quinazoline ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Ethyl 6-bromoquinazoline-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Medicine: Investigated for its anti-inflammatory and anti-bacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromoquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Another quinazoline derivative with similar biological activities.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: An indole derivative with comparable anti-cancer properties.
Uniqueness: Ethyl 6-bromoquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
ethyl 6-bromoquinazoline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)10-13-6-7-5-8(12)3-4-9(7)14-10/h3-6H,2H2,1H3 |
Clave InChI |
CWRFEDDOWCYTDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2C=C(C=CC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)


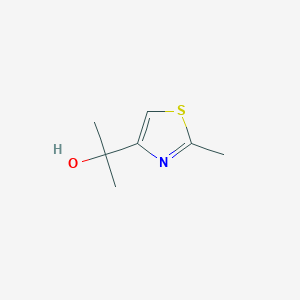
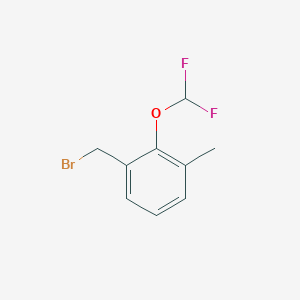
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
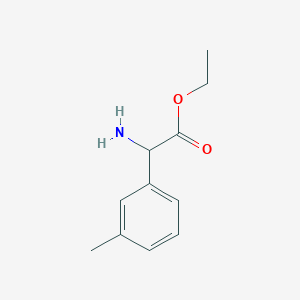
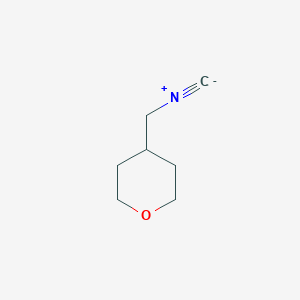
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)




![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
